S26948 S26948 S26948 is a peroxisome proliferator-activated receptor γ (PPARγ) agonist (EC50 = 8.83 nM in a transactivation assay). It is selective for PPARγ over PPARα, PPARβ/δ, and retinoid X receptor α (RXRα) at 10 μM. S26948 (30 mg/kg per day) decreases serum levels of glucose, triglycerides, non-esterified fatty acids, and insulin and increases hepatic palmitate oxidation in an ob/ob mouse model of type 2 diabetes. It decreases plasma levels of triglycerides and total and non-HDL cholesterol and the surface area of atherosclerotic lesions in the aortic sinus in an E2-KI transgenic mouse model of dyslipidemia and atherosclerosis fed a Western diet when administered at a dose of 30 mg/kg.
Selective PPARγ agonist (EC50 = 8.83 nM). Drives normal adipocyte differentiation and exhibits a lipid-lowering effect; reduces atherosclerosis in E2-KI mice. Displays antidiabetic properties and improves hepatic insulin sensitivity in intralipid-infusion (IL) rats.
Brand Name: Vulcanchem
CAS No.: 353280-43-0
VCID: VC0004735
InChI: InChI=1S/C28H25NO7S/c1-34-26(31)22(27(32)35-2)16-18-8-11-21(12-9-18)36-15-14-29-23-13-10-20(17-24(23)37-28(29)33)25(30)19-6-4-3-5-7-19/h3-13,17,22H,14-16H2,1-2H3
SMILES: COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC
Molecular Formula: C28H25NO7S
Molecular Weight: 519.6 g/mol

S26948

CAS No.: 353280-43-0

Cat. No.: VC0004735

Molecular Formula: C28H25NO7S

Molecular Weight: 519.6 g/mol

* For research use only. Not for human or veterinary use.

S26948 - 353280-43-0

CAS No. 353280-43-0
Molecular Formula C28H25NO7S
Molecular Weight 519.6 g/mol
IUPAC Name dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate
Standard InChI InChI=1S/C28H25NO7S/c1-34-26(31)22(27(32)35-2)16-18-8-11-21(12-9-18)36-15-14-29-23-13-10-20(17-24(23)37-28(29)33)25(30)19-6-4-3-5-7-19/h3-13,17,22H,14-16H2,1-2H3
Standard InChI Key NSMJEHGOMXSLCW-UHFFFAOYSA-N
SMILES COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC
Canonical SMILES COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC

S26948 is a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, known for its role in managing metabolic disorders. It has been studied extensively for its potential in treating diabetes and reducing atherosclerosis without the adverse effects commonly associated with traditional PPARγ agonists, such as increased body weight and adipogenesis.

Biological Activity

S26948 exhibits a high affinity for PPARγ with an EC50 of 8.83 nM in transactivation assays . It drives normal adipocyte differentiation but with lower potency compared to other PPARγ agonists like rosiglitazone . This compound improves hepatic insulin sensitivity and lipid metabolism, making it a promising candidate for managing dysregulated hepatic insulin sensitivity .

Key Biological Effects

  • Antidiabetic Properties: Improves glucose and lipid homeostasis without increasing body weight or adipose tissue .

  • Lipid-Lowering Effects: Reduces serum triglycerides and non-HDL cholesterol levels .

  • Antiatherogenic Effects: Decreases atherosclerotic lesions in animal models .

In Vivo Studies

In ob/ob mice, S26948 (30 mg/kg/day) decreases serum glucose, triglycerides, non-esterified fatty acids, and insulin levels while increasing hepatic palmitate oxidation . In E2-KI mice, it reduces plasma triglycerides and total and non-HDL cholesterol, along with decreasing atherosclerotic lesions in the aortic sinus .

Coactivator Recruitment Profile

S26948 displays a distinct coactivator recruitment profile compared to rosiglitazone. It fails to recruit DRIP205 or PPARγ coactivator-1α, which may contribute to its reduced adipogenic effects .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator